molecular formula C13H14ClNOS B14296303 Cyclohexanecarbothioamide, N-(4-chlorophenyl)-2-oxo- CAS No. 114964-24-8

Cyclohexanecarbothioamide, N-(4-chlorophenyl)-2-oxo-

Cat. No.: B14296303
CAS No.: 114964-24-8
M. Wt: 267.77 g/mol
InChI Key: GWZDQDLHGZLSLE-UHFFFAOYSA-N
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Description

Cyclohexanecarbothioamide, N-(4-chlorophenyl)-2-oxo- is an organic compound with a unique structure that combines a cyclohexane ring, a carbothioamide group, and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarbothioamide, N-(4-chlorophenyl)-2-oxo- typically involves the reaction of cyclohexanecarboxylic acid with thionyl chloride to form cyclohexanecarbonyl chloride. This intermediate is then reacted with 4-chloroaniline to produce the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of Cyclohexanecarbothioamide, N-(4-chlorophenyl)-2-oxo- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarbothioamide, N-(4-chlorophenyl)-2-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclohexanecarbothioamide, N-(4-chlorophenyl)-2-oxo- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Cyclohexanecarbothioamide, N-(4-chlorophenyl)-2-oxo- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroacetanilide: Similar in structure but lacks the cyclohexane ring and carbothioamide group.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of a cyclohexane ring.

    N-(4-chlorophenyl)acetamide: Similar but with an acetamide group instead of a carbothioamide group.

Uniqueness

Cyclohexanecarbothioamide, N-(4-chlorophenyl)-2-oxo- is unique due to its combination of a cyclohexane ring, a carbothioamide group, and a 4-chlorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

114964-24-8

Molecular Formula

C13H14ClNOS

Molecular Weight

267.77 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-oxocyclohexane-1-carbothioamide

InChI

InChI=1S/C13H14ClNOS/c14-9-5-7-10(8-6-9)15-13(17)11-3-1-2-4-12(11)16/h5-8,11H,1-4H2,(H,15,17)

InChI Key

GWZDQDLHGZLSLE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C(=S)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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